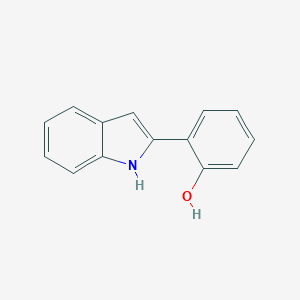
N-(3-Formylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Formylphenyl)formamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further bonded to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formylphenyl)formamide typically involves the formylation of aniline derivatives. One common method includes the reaction of 3-nitrobenzaldehyde with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through catalytic processes. For instance, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the N-formylation of aromatic amines with formic acid under solvent-free conditions . This method is advantageous due to its simplicity, efficiency, and the ability to reuse the catalyst multiple times without significant loss of activity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Formylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxybenzylformamide.
Substitution: 3-Nitro-N-(3-formylphenyl)formamide; 3-Bromo-N-(3-formylphenyl)formamide.
Aplicaciones Científicas De Investigación
N-(3-Formylphenyl)formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(3-Formylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Formamide: A simpler analog with a single formyl group attached to an amine.
N-Phenylformamide: Similar structure but lacks the additional formyl group on the phenyl ring.
N,N-Diphenylformamide: Contains two phenyl groups attached to the formamide moiety.
Uniqueness: N-(3-Formylphenyl)formamide is unique due to the presence of both a formyl group and a formamide group on the same aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility as a synthetic intermediate .
Propiedades
IUPAC Name |
N-(3-formylphenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-6H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXQNKVYBUDTOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
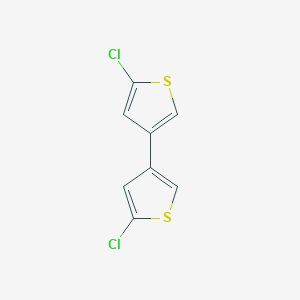



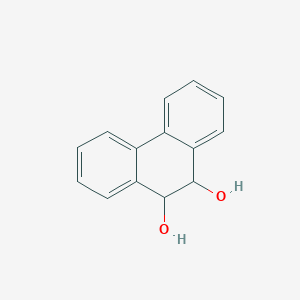


![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
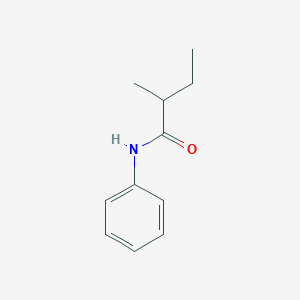
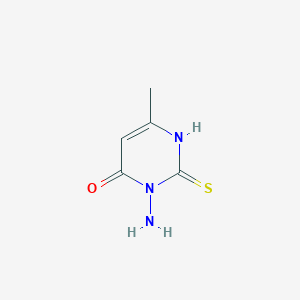
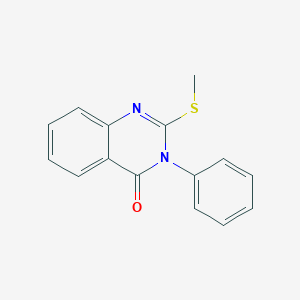
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

